4-[(6-methoxy-1,2,3,4,5,8-hexahydro-1-isoquinolinyl)methyl]phenol
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Overview
Description
4-[(6-methoxy-1,2,3,4,5,8-hexahydro-1-isoquinolinyl)methyl]phenol is a complex organic compound with a unique structure that includes a phenol group and an isoquinoline derivative. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-methoxy-1,2,3,4,5,8-hexahydro-1-isoquinolinyl)methyl]phenol typically involves multiple steps, including the formation of the isoquinoline ring and subsequent functionalization. One common method involves the use of a Friedel-Crafts acylation reaction followed by reduction and methylation steps . The reaction conditions often require the use of catalysts such as palladium or aluminum chloride and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(6-methoxy-1,2,3,4,5,8-hexahydro-1-isoquinolinyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride, the compound can be reduced to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol group can be substituted with halogens or other functional groups using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid or chlorine in chloroform.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-[(6-methoxy-1,2,3,4,5,8-hexahydro-1-isoquinolinyl)methyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(6-methoxy-1,2,3,4,5,8-hexahydro-1-isoquinolinyl)methyl]phenol involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenol derivatives: Compounds like 2-methoxyphenol and 3-methoxyphenol share structural similarities but differ in their functional groups and biological activities
Isoquinoline derivatives: Compounds such as berberine and papaverine have similar isoquinoline structures but distinct pharmacological properties.
Uniqueness
4-[(6-methoxy-1,2,3,4,5,8-hexahydro-1-isoquinolinyl)methyl]phenol is unique due to its combined phenol and isoquinoline structure, which imparts specific chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35g/mol |
IUPAC Name |
4-[(6-methoxy-1,2,3,4,5,8-hexahydroisoquinolin-1-yl)methyl]phenol |
InChI |
InChI=1S/C17H21NO2/c1-20-15-6-7-16-13(11-15)8-9-18-17(16)10-12-2-4-14(19)5-3-12/h2-6,17-19H,7-11H2,1H3 |
InChI Key |
DYFRJIOGPUMGML-UHFFFAOYSA-N |
SMILES |
COC1=CCC2=C(C1)CCNC2CC3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CCC2=C(C1)CCNC2CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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